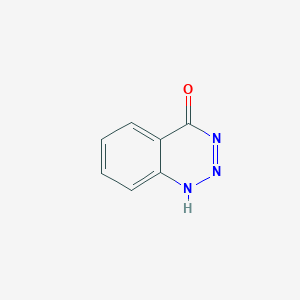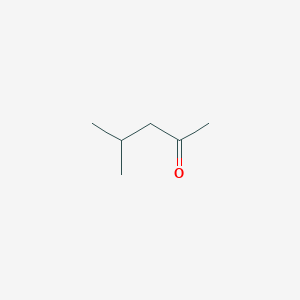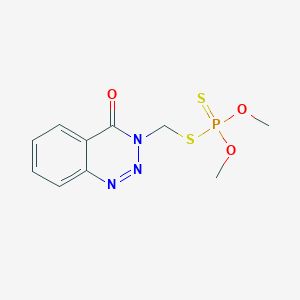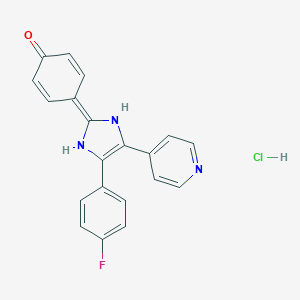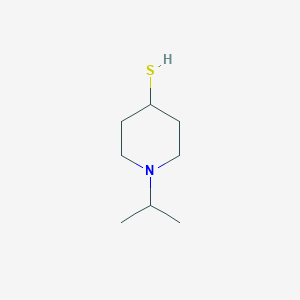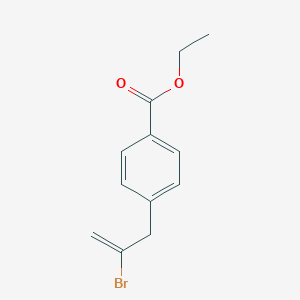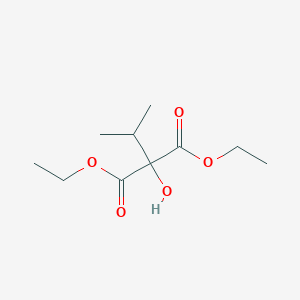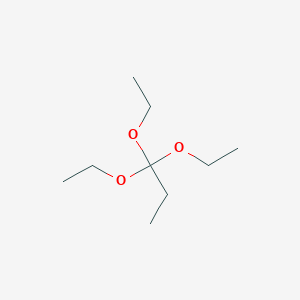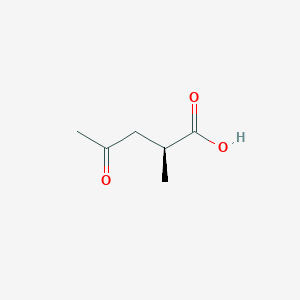
(S)-2-Methyl-4-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Methyl-4-oxovaleric acid is a chemical compound that is commonly used in scientific research. It is also known as leucic acid or 2-methyl-4-oxopentanoic acid. The compound is a keto acid that is structurally similar to other amino acids, such as leucine.
作用機序
(S)-2-Methyl-4-oxovaleric acid is a keto acid that is structurally similar to leucine. It can be converted to acetyl-CoA, which is an important molecule in energy metabolism. It is also involved in the biosynthesis of fatty acids and cholesterol. The compound is thought to have an inhibitory effect on the breakdown of muscle protein, which may have implications for muscle growth and repair.
生化学的および生理学的効果
Studies have shown that (S)-2-Methyl-4-oxovaleric acid may have a number of biochemical and physiological effects. For example, it has been shown to stimulate protein synthesis in muscle cells. It may also have an anabolic effect on muscle tissue, promoting muscle growth and repair. Additionally, it may have a protective effect on nerve cells, which could have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (S)-2-Methyl-4-oxovaleric acid in lab experiments is its structural similarity to leucine. This makes it a useful substrate for enzymes involved in the metabolism of leucine. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may have variable effects depending on the experimental conditions, such as the concentration used and the type of cells or tissues being studied.
将来の方向性
There are many potential future directions for research on (S)-2-Methyl-4-oxovaleric acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its role in muscle growth and repair, particularly in the context of aging and muscle wasting. Additionally, there may be potential applications for (S)-2-Methyl-4-oxovaleric acid in the production of biofuels and other industrial processes.
Conclusion
In conclusion, (S)-2-Methyl-4-oxovaleric acid is a versatile chemical compound with a wide range of scientific research applications. Its structural similarity to leucine makes it a useful substrate for enzyme assays, and it may have potential applications in the treatment of neurodegenerative diseases and muscle wasting. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
合成法
(S)-2-Methyl-4-oxovaleric acid can be synthesized through a variety of methods. One common method is the oxidation of 2-methyl-4-pentenoic acid using potassium permanganate. Another method involves the reaction of 2-methyl-4-penten-1-ol with potassium permanganate. The resulting product is then treated with acid to yield (S)-2-Methyl-4-oxovaleric acid.
科学的研究の応用
(S)-2-Methyl-4-oxovaleric acid has a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays, particularly for enzymes involved in the metabolism of leucine. It is also used as a precursor for the synthesis of other compounds, such as 2-methyl-4-hydroxypentanoic acid, which is used in the production of nylon.
特性
CAS番号 |
148493-16-7 |
|---|---|
製品名 |
(S)-2-Methyl-4-oxovaleric acid |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
(2S)-2-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
InChIキー |
UZTJTTKEYGHTNM-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](CC(=O)C)C(=O)O |
SMILES |
CC(CC(=O)C)C(=O)O |
正規SMILES |
CC(CC(=O)C)C(=O)O |
同義語 |
Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

